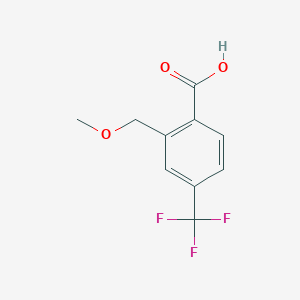

2-(Methoxymethyl)-4-(trifluoromethyl)benzoic acid

Description

Significance of Benzoic Acid Scaffolds in Organic Synthesis

The benzoic acid scaffold is a fundamental building block in organic chemistry. scbt.com The presence of both an aromatic ring and a carboxylic acid group allows for a wide range of chemical transformations. The aromatic ring can undergo electrophilic and nucleophilic substitution reactions, while the carboxylic acid group can be converted into esters, amides, acid chlorides, and other functional groups. This versatility makes benzoic acid derivatives crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, dyes, and polymers.

Role of Trifluoromethyl and Methoxymethyl Moieties in Chemical Research

The trifluoromethyl group (-CF3) is a key functional group in modern medicinal chemistry and materials science. Its strong electron-withdrawing nature, high lipophilicity, and metabolic stability can significantly enhance the biological activity and pharmacokinetic properties of drug candidates. beilstein-journals.org In materials science, the trifluoromethyl group can impart unique properties such as thermal stability and altered electronic characteristics.

The methoxymethyl group (-CH2OCH3) is often utilized in organic synthesis, primarily as a protecting group for alcohols and phenols. The methoxymethyl (MOM) ether is stable under a variety of reaction conditions but can be readily cleaved under acidic conditions, making it a valuable tool in multi-step synthetic sequences. Its presence in a molecule can also influence solubility and conformational properties.

Overview of Substituted Benzoic Acids in Advanced Materials and Chemical Intermediates

Substituted benzoic acids are pivotal as chemical intermediates for the creation of more complex molecules. scbt.com The nature and position of the substituents on the benzene (B151609) ring dictate the physicochemical properties and reactivity of the compound. These intermediates are widely used in the development of liquid crystals, polymers with specialized properties, and as precursors for active pharmaceutical ingredients (APIs). For instance, trifluoromethyl-substituted benzoic acids are precursors to a range of pharmaceuticals and agrochemicals. ossila.comgoogle.com

Physicochemical Properties of 2-(Methoxymethyl)-4-(trifluoromethyl)benzoic acid

While detailed experimental data for this compound is not extensively reported in publicly available literature, some of its basic properties and computationally predicted values can be summarized.

| Property | Value | Source |

| CAS Number | 2379322-42-4 | chemscene.com |

| Molecular Formula | C₁₀H₉F₃O₃ | chemscene.com |

| Molecular Weight | 234.17 g/mol | chemscene.com |

| Topological Polar Surface Area (TPSA) | 46.53 Ų | chemscene.com |

| Predicted logP | 2.55 | chemscene.com |

| Hydrogen Bond Donors | 1 | chemscene.com |

| Hydrogen Bond Acceptors | 2 | chemscene.com |

| Rotatable Bonds | 3 | chemscene.com |

Note: TPSA and logP are computationally predicted values.

Synthesis and Characterization

Specific, peer-reviewed synthetic procedures for this compound are not readily found in the scientific literature. However, a plausible synthetic route could involve the ortho-lithiation of a suitable methoxymethyl-substituted trifluoromethylbenzene precursor, followed by carboxylation with carbon dioxide. The starting materials for such a synthesis are typically available commercially as fine chemicals.

The characterization of this compound would involve standard analytical techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would confirm the presence of the methoxymethyl, aromatic, and carboxylic acid protons. ¹³C NMR would show the carbon skeleton, and ¹⁹F NMR would be characteristic for the trifluoromethyl group.

Mass Spectrometry (MS): This would be used to determine the molecular weight and fragmentation pattern, confirming the compound's identity.

Infrared (IR) Spectroscopy: This would identify the characteristic vibrational frequencies of the functional groups, such as the C=O and O-H stretching of the carboxylic acid and the C-F bonds of the trifluoromethyl group.

Applications and Research

Detailed research findings and specific applications for this compound are limited in published scientific literature. Based on its structure, it is primarily recognized as a chemical intermediate or a building block for organic synthesis. The presence of the reactive carboxylic acid group, combined with the influential trifluoromethyl and methoxymethyl moieties, makes it a potentially valuable precursor for the synthesis of more complex molecules with desired biological or material properties. It is likely utilized in proprietary research and development within the pharmaceutical, agrochemical, and materials science industries.

Structure

3D Structure

Properties

IUPAC Name |

2-(methoxymethyl)-4-(trifluoromethyl)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F3O3/c1-16-5-6-4-7(10(11,12)13)2-3-8(6)9(14)15/h2-4H,5H2,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRIHLTVSDOQCKD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=C(C=CC(=C1)C(F)(F)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Methoxymethyl 4 Trifluoromethyl Benzoic Acid

Classical and Contemporary Approaches to Benzoic Acid Synthesis

The synthesis of substituted benzoic acids is a cornerstone of organic chemistry, with several robust methods available. These can be broadly categorized into carboxylation reactions, which build the carboxylic acid group from a suitable precursor, and oxidation reactions, which convert an existing substituent into the desired carboxyl group.

Carboxylation Reactions for Aryl Halides and Related Precursors

Carboxylation reactions involve the introduction of a -COOH group onto an aromatic ring, typically by using carbon dioxide (CO₂) as the C1 source. One of the most traditional methods is the carboxylation of Grignard reagents. libretexts.org This process involves the reaction of an aryl magnesium halide with CO₂ to form a halomagnesium carboxylate, which is subsequently protonated with a strong acid to yield the carboxylic acid. libretexts.org

More contemporary approaches focus on transition-metal-catalyzed carboxylations of aryl halides and pseudohalides, which often offer milder reaction conditions and broader functional group tolerance. nih.govresearchgate.net Nickel and palladium catalysts are commonly employed. For instance, nickel-catalyzed reductive carboxylation of aryl chlorides can proceed at room temperature under 1 atm of CO₂ using manganese powder as a reducing agent. organic-chemistry.org Palladium-catalyzed methods can directly carboxylate aryl bromides with CO₂, avoiding the need to pre-form organometallic intermediates. researchgate.net Electrochemical methods for the carboxylation of aryl halides are also emerging as a green chemistry alternative. researchgate.net

| Method | Substrate | Key Reagents | Typical Conditions | Reference |

|---|---|---|---|---|

| Grignard Reaction | Aryl Bromide/Iodide | Mg, CO₂, H₃O⁺ | Anhydrous ether (THF), low temperature | libretexts.org |

| Nickel-Catalyzed Carboxylation | Aryl Chloride | Ni catalyst, Mn reductant, CO₂ | 1 atm CO₂, room temperature | organic-chemistry.org |

| Palladium-Catalyzed Carboxylation | Aryl Bromide | Pd catalyst, Zn reductant, CO₂ | Elevated CO₂ pressure (e.g., 10 atm) | researchgate.net |

| Ligand-Free Palladium-Catalyzed Hydroxycarbonylation | Aryl Halide | Pd(OAc)₂, K₂CO₃, H₂O | Room temperature, 1 atm CO | organic-chemistry.org |

Oxidation Strategies for Aromatic Methyl or Alcohol Precursors

The oxidation of alkyl side chains on an aromatic ring is a direct and widely used method for preparing benzoic acids. Primary and secondary alkyl groups attached to an arene can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃ in H₂SO₄). libretexts.org The reaction is particularly effective for converting toluenes to benzoic acids. Milder, more selective, and environmentally benign methods have also been developed, using catalysts with oxidants like hydrogen peroxide or molecular oxygen. organic-chemistry.org For example, benzyl (B1604629) chlorides and bromides can be oxidized directly to benzoic acids using 30% hydrogen peroxide with a phase-transfer catalyst. organic-chemistry.org

Alternatively, the oxidation of primary benzyl alcohols provides a reliable route to benzoic acids. This two-step oxidation (alcohol to aldehyde, then aldehyde to carboxylic acid) can often be accomplished in a single pot. rsc.org A variety of reagents can effect this transformation, including potassium permanganate, nitric acid, and chromium trioxide. libretexts.orgyoutube.com Modern photocatalytic methods have also been developed for the selective oxidation of benzyl alcohol to benzoic acid under mild conditions. acs.orgmdpi.com

| Precursor Type | Oxidizing System | Key Features | Reference |

|---|---|---|---|

| Aromatic Methyl Group | KMnO₄, H₂O, heat | Classic, strong oxidant; requires benzylic C-H bond | libretexts.org |

| Aromatic Methyl Group | Co(OAc)₂/NaBr/AcOH, O₂ | Catalytic aerobic oxidation | organic-chemistry.org |

| Benzyl Alcohol | KMnO₄, Na₂CO₃, H₂O | Common laboratory preparation | youtube.com |

| Benzyl Alcohol | Photocatalyst (e.g., W₁₈O₄₉/g-C₃N₄), light, O₂ | Green chemistry approach, high selectivity | acs.org |

Installation of Trifluoromethyl Groups onto Aromatic Systems

The trifluoromethyl (-CF₃) group is a crucial substituent in pharmaceuticals and agrochemicals due to its unique electronic properties and lipophilicity. nih.gov Consequently, numerous methods have been developed for its introduction onto aromatic rings.

Trifluoromethylation via Electrophilic or Nucleophilic Reagents

Electrophilic trifluoromethylating agents, often called "CF₃⁺" sources, react with electron-rich aromatic systems. Prominent examples include hypervalent iodine reagents, such as Togni reagents, and S-trifluoromethyl diarylsulfonium salts, known as Yagupolskii-Umemoto reagents. acs.orgbeilstein-journals.org These reagents can directly trifluoromethylate arenes and heterocycles under relatively mild conditions. acs.orgacs.org The reactivity of these reagents can be tuned by modifying their substituents. acs.org

Nucleophilic trifluoromethylation involves the reaction of a "CF₃⁻" source with an electrophilic aromatic substrate, typically an aryl halide or sulfonate. This approach is often mediated by a transition metal, most commonly copper. acs.orgacs.org A widely used nucleophilic source is trifluoromethyltrimethylsilane (TMSCF₃, the Ruppert-Prakash reagent), which, in the presence of a fluoride (B91410) source, generates the trifluoromethyl anion. acs.org Other sources include potassium (trifluoromethyl)trimethoxyborate and trifluoroacetate (B77799) salts, which can be cost-effective alternatives. acs.orgbeilstein-journals.org

Catalytic Trifluoromethylation Methods

While many nucleophilic trifluoromethylations require stoichiometric amounts of copper, significant progress has been made in developing catalytic versions. longdom.org Copper-catalyzed cross-coupling of aryl iodides with fluoroalkyl silanes can be rendered catalytic by using diamine ligands like 1,10-phenanthroline. acs.orgrsc.org These ligands are thought to increase the electron density on the copper center, facilitating the transfer of the CF₃ group and regenerating the active catalyst. rsc.org

In addition to copper catalysis, other transition metals and catalytic systems have been explored. Photoredox catalysis, using ruthenium or iridium complexes, has emerged as a powerful method for generating trifluoromethyl radicals from sources like CF₃SO₂Cl or even the greenhouse gas SF₅CF₃ under visible light irradiation. rsc.org These radicals can then engage in aromatic substitution to afford the trifluoromethylated product. rsc.org

| Approach | Reagent/System | Substrate Type | Mechanism | Reference |

|---|---|---|---|---|

| Electrophilic | Togni Reagent (Hypervalent Iodine) | Electron-rich arenes | Electrophilic Aromatic Substitution | acs.org |

| Electrophilic | Yagupolskii-Umemoto Reagent (Sulfonium Salt) | Electron-rich arenes, thiophenols | Electrophilic Attack | beilstein-journals.org |

| Nucleophilic | CuCF₃ (from Fluoroform) | Aryl/Heteroaryl Halides | Copper-mediated Cross-Coupling | organic-chemistry.org |

| Catalytic Nucleophilic | TMSCF₃/KF, CuI (cat.), 1,10-phenanthroline | Aryl Iodides | Copper-catalyzed Cross-Coupling | acs.orgrsc.org |

| Catalytic Radical | CF₃SO₂Cl, [Ru(phen)₃]Cl₂, light | Arenes | Photoredox Catalysis | rsc.org |

Introduction of Methoxymethyl Functionality

The methoxymethyl (-CH₂OCH₃) group can be introduced onto an aromatic ring through various methods, most commonly involving a two-step sequence via a halomethyl intermediate. The first step is typically a halomethylation of the aromatic ring, such as chloromethylation or bromomethylation. For example, an appropriately substituted benzene (B151609) derivative can be converted to the corresponding benzyl halide.

In the second step, the benzyl halide is subjected to nucleophilic substitution with a methoxide (B1231860) source. Sodium methoxide (NaOMe) in methanol is a common reagent for this transformation. google.com This Williamson ether synthesis-type reaction efficiently displaces the halide to form the methoxymethyl ether. An example of this strategy is seen in the synthesis of 4-methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol, where 3-halomethyl-1,2,4,5-tetrafluorobenzene is reacted with methanol and an inorganic base to install the methoxymethyl group. google.com The methoxymethyl group can also be installed by protecting a hydroxymethyl (-CH₂OH) group, which itself can be introduced via formylation followed by reduction. The protection is typically achieved using chloromethyl methyl ether with a non-nucleophilic base. wikipedia.org

Etherification Reactions for Hydroxyl-Substituted Aromatic Compounds

A direct and common method for forming an ether linkage, such as the methoxymethyl ether in the target molecule, is through the etherification of a corresponding hydroxyl-substituted precursor. This strategy presupposes the availability of a 2-hydroxy-4-(trifluoromethyl)benzoic acid derivative. The general reaction involves the deprotonation of the phenolic hydroxyl group to form a more nucleophilic phenoxide, which then reacts with a methoxymethylating agent.

The Williamson ether synthesis is a classic example of this approach. In this context, a suitable precursor like 2-hydroxy-4-(trifluoromethyl)benzoic acid would be treated with a base (e.g., sodium hydride, potassium carbonate) to deprotonate the hydroxyl group. The resulting phenoxide ion would then undergo nucleophilic substitution with a methoxymethyl halide, typically methoxymethyl chloride (MOM-Cl).

Table 1: Hypothetical Etherification Reaction Conditions

| Precursor | Base | Methoxymethylating Agent | Solvent | Potential Byproduct |

|---|---|---|---|---|

| 2-Hydroxy-4-(trifluoromethyl)benzoic acid | Sodium Hydride (NaH) | Methoxymethyl chloride (MOM-Cl) | Tetrahydrofuran (THF) | Sodium Chloride (NaCl) |

It is often advantageous to protect the carboxylic acid group as an ester (e.g., methyl ester) prior to etherification to prevent unwanted side reactions, such as the base deprotonating the carboxylic acid instead of the phenol. Following the etherification, the ester can be hydrolyzed back to the carboxylic acid to yield the final product.

Formylation and Subsequent Reduction-Alkylation Strategies

An alternative route involves the introduction of a carbon-based functional group onto the aromatic ring, which is then converted to the desired methoxymethyl substituent. This multi-step process typically begins with the formylation of a 4-(trifluoromethyl)benzoic acid derivative.

Step 1: Formylation Formylation introduces a formyl group (-CHO) onto the aromatic ring, ortho to the carboxylic acid. Various methods can be employed, such as the Vilsmeier-Haack reaction, which uses a mixture of phosphorus oxychloride and a disubstituted formamide like N,N-dimethylformamide (DMF). The starting material would likely be 4-(trifluoromethyl)benzoic acid or its ester. The directing effects of the existing substituents would guide the position of the incoming formyl group.

Step 2: Reduction The resulting aldehyde, 2-formyl-4-(trifluoromethyl)benzoic acid, is then reduced to the corresponding primary alcohol, 2-(hydroxymethyl)-4-(trifluoromethyl)benzoic acid. This reduction can be readily achieved using a mild reducing agent like sodium borohydride (B1222165) (NaBH₄).

Step 3: Alkylation (Etherification) The final step is the etherification of the newly formed hydroxymethyl group. This is analogous to the Williamson ether synthesis but involves an alcohol rather than a phenol. The alcohol is treated with a base to form an alkoxide, which then reacts with a methylating agent like methyl iodide or dimethyl sulfate (B86663) to form the methoxymethyl ether.

This three-step sequence provides a versatile, albeit longer, pathway to the target compound compared to the direct etherification of a phenol.

Convergent and Divergent Synthetic Routes

A convergent synthesis involves preparing different fragments of the target molecule independently and then combining them in the later stages. For this target molecule, a convergent approach might involve the synthesis of a 2-bromo-4-(trifluoromethyl)benzoic acid derivative and a separate methoxymethylating reagent, which are then coupled using a transition-metal-catalyzed cross-coupling reaction.

A divergent synthesis begins with a common intermediate that is subsequently elaborated into a variety of related structures. For example, one could start with 2-methyl-4-(trifluoromethyl)benzoic acid. This common precursor could then be functionalized in different ways. Benzylic bromination followed by substitution with sodium methoxide would lead to the target compound. Alternatively, other nucleophiles could be used to generate a library of analogs with different ether groups.

Step-Economy and Atom-Economy Considerations

Modern synthetic chemistry places a high value on efficiency, which is often measured by concepts like step-economy and atom-economy. wjpps.com

Atom-economy is a measure of how many atoms from the reactants are incorporated into the final desired product. scispace.com Addition reactions, for example, can have 100% atom economy. Substitution and elimination reactions, by contrast, generate stoichiometric byproducts and thus have lower atom economy. The Williamson ether synthesis, being a substitution reaction, generates a salt byproduct (e.g., NaCl), reducing its atom economy. Catalytic approaches are often favored as they can lead to higher atom economy. rsc.org

Table 2: Comparison of Synthetic Route Economies

| Synthetic Strategy | Number of Steps | Key Byproducts | Step-Economy | Atom-Economy |

|---|---|---|---|---|

| Direct Etherification of Phenol | 1-2 | Salt (e.g., KCl) | High | Moderate |

Total Synthesis Strategies for 2-(Methoxymethyl)-4-(trifluoromethyl)benzoic acid

A total synthesis strategy outlines the complete pathway to a target molecule from readily available starting materials. While multiple routes to this compound are conceivable, a plausible strategy could start from a commercially available substituted toluene (B28343).

Strategy 1: Benzylic Functionalization Route

Starting Material: 2-Methyl-4-(trifluoromethyl)benzoic acid.

Benzylic Bromination: The methyl group is selectively brominated using a reagent like N-bromosuccinimide (NBS) with a radical initiator. This yields 2-(bromomethyl)-4-(trifluoromethyl)benzoic acid.

Nucleophilic Substitution: The benzylic bromide is then treated with sodium methoxide (NaOMe) in methanol. The methoxide ion displaces the bromide to form the desired methoxymethyl ether linkage, yielding the final product.

This route is relatively direct and relies on well-established chemical transformations.

Strategy 2: Building the Ring Route

A more complex, convergent strategy could involve a Diels-Alder reaction to construct the aromatic ring with the required substituents already in place or in a precursor form. For example, a diene containing a trifluoromethyl group could react with a dienophile that carries the precursors for the methoxymethyl and carboxylic acid groups. This approach, while potentially more elegant and offering control over stereochemistry if applicable, is generally more complex for a simple aromatic target like this.

The choice of the optimal total synthesis route would depend on factors such as the cost and availability of starting materials, the robustness of each reaction step, and the ease of purification of the intermediates and the final product.

Chemical Reactivity and Mechanistic Investigations of 2 Methoxymethyl 4 Trifluoromethyl Benzoic Acid

Reactions at the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional handle, readily undergoing a variety of transformations to yield esters, amides, and other acid derivatives. The presence of the electron-withdrawing trifluoromethyl group is anticipated to enhance the electrophilicity of the carboxyl carbon, thereby influencing the rates of these reactions.

Esterification and Amidation Reactions

Esterification: The conversion of 2-(methoxymethyl)-4-(trifluoromethyl)benzoic acid to its corresponding esters can be achieved through standard acid-catalyzed esterification with alcohols. The reaction typically proceeds by protonation of the carbonyl oxygen, followed by nucleophilic attack of the alcohol. The strong inductive effect of the trifluoromethyl group increases the acidity of the carboxylic acid, which can facilitate the reaction. libretexts.org Common methods include refluxing the carboxylic acid with an excess of the alcohol in the presence of a catalytic amount of a strong acid like sulfuric acid. iajpr.com Alternatively, milder conditions can be employed, such as using coupling agents or converting the carboxylic acid to a more reactive intermediate. For instance, esterification can be carried out using trialkyloxonium salts, which allows for the reaction to proceed under neutral conditions. orgsyn.org

Amidation: The formation of amides from this compound can be accomplished by reaction with amines. Direct amidation by heating the carboxylic acid with an amine is often challenging and may require high temperatures. researchgate.net More efficient methods involve the activation of the carboxylic acid. This can be achieved by converting the carboxylic acid into an acyl halide or anhydride, or by using coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). These reagents react with the carboxylic acid to form a highly reactive intermediate that is readily attacked by the amine nucleophile. researchgate.net Recent developments have also explored the use of catalysts like titanium tetrafluoride for direct amidation, which can proceed under relatively mild conditions. researchgate.net

| Reaction Type | Reagents and Conditions | Product Type | General Applicability |

|---|---|---|---|

| Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄), Reflux | Ester | Commonly used for simple alcohols. iajpr.com |

| Esterification | Trialkyloxonium Salt (e.g., (CH₃)₃O⁺BF₄⁻), CH₂Cl₂ | Ester | Mild conditions, suitable for sensitive substrates. orgsyn.org |

| Amidation | Amine, Coupling Agent (e.g., DCC, EDC) | Amide | Widely applicable for various amines. |

| Amidation | Amine, TiF₄ (catalyst), Toluene (B28343), Reflux | Amide | Catalytic direct amidation method. researchgate.net |

Decarboxylation Pathways

Decarboxylation, the removal of the carboxyl group as carbon dioxide, is a reaction that aromatic carboxylic acids can undergo under certain conditions. The stability of the resulting aryl anion or aryl radical intermediate is a key factor in determining the feasibility of this reaction. Benzoic acids bearing electron-withdrawing substituents are generally more susceptible to decarboxylation because these groups can stabilize the negative charge that develops on the aromatic ring in the transition state. rsc.org

For this compound, the potent electron-withdrawing trifluoromethyl group is expected to facilitate decarboxylation compared to unsubstituted benzoic acid. aiche.org The reaction can be promoted thermally or catalytically. For instance, copper-catalyzed decarboxylation has been shown to be effective for a range of benzoic acids. nih.gov The mechanism is thought to involve the formation of a copper carboxylate, which then undergoes a ligand-to-metal charge transfer to generate an aryl radical, followed by loss of carbon dioxide. nih.gov

Derivatization to Acyl Halides, Anhydrides, and Other Acid Derivatives

The carboxylic acid moiety of this compound can be readily converted into more reactive derivatives such as acyl halides and anhydrides, which are valuable intermediates in organic synthesis.

Acyl Halides: The synthesis of the corresponding acyl chloride, 2-(methoxymethyl)-4-(trifluoromethyl)benzoyl chloride, can be achieved by treating the carboxylic acid with a variety of chlorinating agents. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation. The reaction proceeds by the formation of a chlorosulfite intermediate, which then undergoes nucleophilic attack by the chloride ion. Oxalyl chloride ((COCl)₂) is another reagent that can be used, often in the presence of a catalytic amount of dimethylformamide (DMF).

Anhydrides: Symmetric anhydrides can be prepared by the dehydration of two equivalents of the carboxylic acid, typically using a strong dehydrating agent like phosphorus pentoxide (P₂O₅). Mixed anhydrides can be synthesized by reacting the carboxylic acid with an acyl chloride or another activated carboxylic acid derivative.

These activated acid derivatives serve as versatile precursors for the synthesis of a wide array of other compounds, including esters, amides, and ketones, often under milder conditions than those required for the parent carboxylic acid.

Transformations Involving the Trifluoromethyl Group

The trifluoromethyl group is generally considered to be a stable and robust functional group. However, under specific conditions, it can participate in chemical transformations.

Fluorine Exchange Reactions

While the carbon-fluorine bonds in a trifluoromethyl group are very strong, fluorine exchange reactions are possible, particularly in the context of radiolabeling for applications such as positron emission tomography (PET) imaging. nih.gov These reactions typically involve the exchange of a non-radioactive fluorine atom (¹⁹F) with a radioactive isotope, such as ¹⁸F. Such transformations often require specialized reagents and conditions, for example, the use of metal-mediated processes or nucleophilic fluorination with activated fluoride (B91410) sources. nih.gov For a molecule like this compound, isotopic labeling of the trifluoromethyl group would likely proceed through a multi-step sequence rather than a direct exchange on the intact molecule under standard laboratory conditions.

Influence on Aromatic Ring Reactivity (Electron-Withdrawing Effects)

The trifluoromethyl group is one of the most powerful electron-withdrawing groups, and its presence on the aromatic ring of this compound has a profound impact on the ring's reactivity. This effect is primarily inductive, stemming from the high electronegativity of the fluorine atoms. researchgate.net

The electron-withdrawing nature of the trifluoromethyl group deactivates the benzene (B151609) ring towards electrophilic aromatic substitution reactions. This is because it reduces the electron density of the π-system, making it less nucleophilic and therefore less reactive towards electrophiles. The deactivating effect is quantified by the Hammett substituent constant (σ). The para-substituent constant (σₚ) for the CF₃ group is +0.54, indicating a strong electron-withdrawing effect. libretexts.org

In electrophilic aromatic substitution reactions, the trifluoromethyl group is a meta-director. This is because the deactivation is most pronounced at the ortho and para positions due to resonance and inductive effects, making the meta position the least deactivated and therefore the preferred site of attack for an incoming electrophile. The methoxymethyl group at the 2-position is an ortho, para-director. However, given the strong deactivating nature of the trifluoromethyl group at the 4-position, electrophilic substitution on the aromatic ring of this compound is expected to be challenging.

| Substituent | Hammett σₚ Constant | Effect on Aromatic Ring | Directing Effect in Electrophilic Substitution |

|---|---|---|---|

| -CF₃ | +0.54 libretexts.org | Strongly Electron-Withdrawing, Deactivating | meta-directing |

| -OCH₃ | -0.27 libretexts.org | Electron-Donating, Activating | ortho, para-directing |

| -CH₂OCH₃ | Not readily available, expected to be weakly electron-donating or neutral | Weakly Activating/Deactivating | ortho, para-directing |

Reactivity of the Methoxymethyl Ether Linkage

The methoxymethyl (MOM) ether group in this compound serves as a key functional handle, and its reactivity is primarily characterized by cleavage under acidic conditions. This linkage is generally stable to a wide range of nucleophilic and basic reagents.

Ether Cleavage and Hydrolysis Reactions

The C-O bond of the methoxymethyl ether is susceptible to cleavage by strong acids, a common reaction for this type of protecting group. wikipedia.orglibretexts.org The mechanism typically involves protonation of the ether oxygen, making it a better leaving group. libretexts.orgyoutube.com This is followed by a nucleophilic attack, which can proceed via an SN1 or SN2 pathway depending on the specific conditions and the structure of the ether. wikipedia.org For the primary methoxymethyl group, an SN2 mechanism is generally expected. libretexts.org

A variety of reagents can effect the cleavage of aromatic MOM ethers. Strong protic acids like hydrobromic acid (HBr) and hydroiodic acid (HI) are effective, typically requiring elevated temperatures. masterorganicchemistry.com Lewis acids also serve as potent catalysts for this transformation. Research has shown that aromatic MOM ethers can be deprotected under mild, non-acidic conditions using reagents such as trialkylsilyl triflates (e.g., TMSOTf) in the presence of 2,2′-bipyridyl. nih.govacs.org This method proceeds through the formation of an intermediate silyl (B83357) ether, which is then hydrolyzed to the corresponding phenol. nih.gov

The table below summarizes various conditions reported for the cleavage of aromatic methoxymethyl ethers, which are applicable to this compound.

| Reagent(s) | Conditions | Mechanism/Notes | Reference |

|---|---|---|---|

| Strong Acids (HBr, HI) | Aqueous solution, heat | Acid-catalyzed SN2 cleavage. The ether oxygen is protonated, followed by nucleophilic attack by the halide. | libretexts.orgmasterorganicchemistry.com |

| Trimethylsilyl triflate (TMSOTf), 2,2′-Bipyridyl | CH3CN, 50 °C, followed by H2O | Forms an intermediate silyl ether which is then hydrolyzed. Milder than strong acid conditions. | nih.govacs.org |

| Zinc Bromide (ZnBr2), n-Propylthiol (n-PrSH) | CH2Cl2, 0 °C to room temp | A rapid and selective method for deprotection, often complete in under 10 minutes. | researchgate.net |

| Silica-supported Sodium Hydrogen Sulfate (B86663) (NaHSO4·SiO2) | CH3CN, room temperature | A heterogeneous catalytic method for chemoselective deprotection of phenolic MOM ethers. | organic-chemistry.org |

| Carbon Tetrabromide (CBr4) | Isopropanol, reflux | Catalytic CBr4 can effectively remove MOM protecting groups. | researchgate.net |

Potential for Substitution or Rearrangement Reactions

The methoxymethyl ether linkage is generally robust and not prone to substitution or rearrangement reactions under typical synthetic conditions. Its primary mode of reactivity is cleavage back to the corresponding alcohol (or phenol) and a formaldehyde (B43269) equivalent.

However, some transformations that can be classified as substitutions have been reported. For instance, the reaction of aromatic MOM ethers with triethylsilyl triflate (TESOTf) and 2,2′-bipyridyl can lead to the direct conversion to a triethylsilyl (TES) ether, which is a stable product. nih.govacs.org This represents a substitution of the MOM group for a TES group. This reactivity is distinct from that of aliphatic MOM ethers and relies on the formation of a stronger O-Si bond with the TES group compared to a TMS group. nih.gov Rearrangement reactions involving the methoxymethyl group on an aromatic core are not commonly observed due to the stability of the ether linkage.

Electrophilic and Nucleophilic Aromatic Substitution on the Benzoic Acid Core

The benzene ring of this compound is substituted with three distinct groups, each exerting an electronic influence that dictates the regiochemical outcome of aromatic substitution reactions.

Regioselectivity and Directing Effects of Substituents

Electrophilic aromatic substitution (EAS) is governed by the combined directing effects of the substituents on the ring. The three substituents present are:

-COOH (Carboxylic acid): A deactivating, meta-directing group due to its strong electron-withdrawing inductive (-I) and resonance (-M) effects. youtube.comtalkingaboutthescience.com

-CH₂OCH₃ (Methoxymethyl): An activating, ortho, para-directing group. While the ether oxygen is electron-withdrawing inductively, its ability to donate a lone pair of electrons via resonance (+M effect) is dominant, increasing the electron density at the ortho and para positions. libretexts.orgpressbooks.pub

-CF₃ (Trifluoromethyl): A strongly deactivating, meta-directing group due to its powerful electron-withdrawing inductive effect (-I). libretexts.orgwikipedia.org

Attack at C3: This position is ortho to the activating -CH₂OCH₃ group and meta to the deactivating -COOH group. This position is electronically favored by the methoxymethyl group.

Attack at C5: This position is meta to both the -CH₂OCH₃ and -CF₃ groups, and para to the -COOH group (though the meta-directing influence of the carboxyl group is key). This position is sterically accessible but electronically disfavored by the activating group.

Attack at C6: This position is para to the activating -CH₂OCH₃ group and meta to the deactivating -CF₃ group. This position is strongly favored electronically by the methoxymethyl director.

| Substituent | Position | Electronic Effect | Directing Effect | Ring Activity |

|---|---|---|---|---|

| -COOH | C1 | -I, -M (Electron Withdrawing) | meta | Deactivating |

| -CH₂OCH₃ | C2 | -I, +M (Electron Donating) | ortho, para | Activating |

| -CF₃ | C4 | -I (Strongly Electron Withdrawing) | meta | Strongly Deactivating |

For nucleophilic aromatic substitution (SNAr), the reaction is favored by the presence of strong electron-withdrawing groups. The trifluoromethyl group at C4 significantly activates the ring for such reactions. A potential leaving group, such as a halide, at a position ortho or para to the -CF₃ group would be susceptible to displacement by a nucleophile. nih.gov In the parent molecule, SNAr is unlikely as there is no suitable leaving group. However, derivatives of this compound, such as a halogenated version, could undergo nucleophilic substitution. researchgate.net

Halogenation, Nitration, and Sulfonation Studies

While specific studies on this compound are limited, the outcomes of these common EAS reactions can be predicted based on the regioselectivity analysis.

Halogenation: Halogenation, for example with Br₂ in the presence of a Lewis acid like FeBr₃, is an electrophilic substitution. youtube.commasterorganicchemistry.com Based on the directing effects, the bromine would be directed primarily to the C6 position, yielding 6-bromo-2-(methoxymethyl)-4-(trifluoromethyl)benzoic acid. A smaller amount of the 3-bromo isomer might also be formed.

Nitration: Aromatic nitration using a mixture of nitric acid and sulfuric acid is a classic EAS reaction. Studies on the nitration of a similar structure, 3-[2-chloro-4-(trifluoromethyl)phenoxy] benzoic acid, have been conducted, demonstrating the feasibility of such reactions on complex, deactivated rings. soton.ac.uk For the title compound, the powerful activating effect of the methoxymethyl group would direct the incoming nitro group (-NO₂) preferentially to the C6 position, resulting in 2-(methoxymethyl)-6-nitro-4-(trifluoromethyl)benzoic acid.

Sulfonation: Sulfonation with fuming sulfuric acid (H₂SO₄/SO₃) would also follow the established directing effects. The sulfonic acid group (-SO₃H) would be introduced at the C6 position. Due to steric hindrance and the deactivating nature of the ring, forcing conditions may be required for this transformation.

Radical Reactions and Photochemical Transformations

The structural motifs within this compound present several possibilities for reactivity under radical or photochemical conditions.

The methoxymethyl group possesses benzylic hydrogens which are susceptible to abstraction by radical initiators, potentially leading to the formation of a benzylic radical. This intermediate could then undergo further reactions, such as oxidation or coupling.

The trifluoromethyl group is generally stable, but it can participate in certain photochemical reactions. Research on trifluoromethyl-substituted arenes has shown they can undergo protolytic defluorination in superacids, proceeding through carbocationic intermediates. nih.gov Furthermore, studies on the photochemical degradation of trifluoromethyl benzoic acid isomers in aqueous media indicate that the C-F bonds and the aromatic ring can be susceptible to transformation under UV irradiation. researchgate.net

The carboxylic acid group can also be a site for radical reactions. Decarboxylation of benzoic acids to form aryl radicals can be achieved through photoredox catalysis. organic-chemistry.org This process could potentially convert this compound into 1-(methoxymethyl)-3-(trifluoromethyl)benzene. Similarly, a method for the conversion of aliphatic carboxylic acids to trifluoromethyl groups via photoredox and copper catalysis has been disclosed, highlighting the reactivity of the carboxyl group under such conditions. nih.gov

Investigation of Reaction Mechanisms and Transition States

The reactivity of this compound is primarily governed by the electronic effects of its three substituents on the benzene ring: the methoxymethyl group (-CH₂OCH₃) at the 2-position, the trifluoromethyl group (-CF₃) at the 4-position, and the carboxylic acid group (-COOH) at the 1-position. The methoxymethyl group is generally considered an activating group and an ortho-, para-director due to the resonance donation of the oxygen's lone pair electrons. Conversely, the trifluoromethyl and carboxylic acid groups are strong electron-withdrawing groups, which deactivate the ring towards electrophilic aromatic substitution and are meta-directors.

In the case of electrophilic aromatic substitution on this compound, the directing effects of the substituents are reinforcing. The methoxymethyl group at position 2 directs incoming electrophiles to its ortho (position 3) and para (position 5) positions. The trifluoromethyl group at position 4 directs to its meta positions (positions 3 and 5), and the carboxylic acid group at position 1 also directs to the meta positions (3 and 5). This convergence of directing effects strongly favors electrophilic attack at the 3 and 5 positions of the benzene ring.

The stability of the intermediate carbocation (the arenium ion or sigma complex) is a key factor in determining the regioselectivity of the reaction. Computational studies on similarly substituted benzene derivatives have shown that the transition state leading to the formation of the most stable arenium ion will have the lowest activation energy and thus correspond to the major product. For electrophilic attack on this compound, the positive charge in the arenium ion intermediate can be delocalized onto the oxygen atom of the methoxymethyl group when the attack occurs at the ortho or para positions relative to it (positions 3 and 5). This resonance stabilization significantly lowers the energy of the transition state for substitution at these positions compared to others.

The presence of the strong electron-withdrawing trifluoromethyl and carboxylic acid groups significantly deactivates the ring, meaning that forcing conditions would likely be required for electrophilic aromatic substitution to occur. Conversely, these electron-withdrawing groups activate the ring towards nucleophilic aromatic substitution, particularly at the positions ortho and para to them. themasterchemistry.combyjus.comwikipedia.orgmasterorganicchemistry.com Therefore, a nucleophile could potentially displace a leaving group at the positions activated by the -CF₃ and -COOH groups. The transition state for such a reaction would involve the formation of a negatively charged Meisenheimer complex, which is stabilized by the electron-withdrawing substituents. masterorganicchemistry.com

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

| Position of Electrophilic Attack | Directing Influence of -CH₂OCH₃ (ortho, para-director) | Directing Influence of -CF₃ (meta-director) | Directing Influence of -COOH (meta-director) | Overall Predicted Outcome |

| 3 | Favorable (ortho) | Favorable (meta) | Favorable (meta) | Major Product |

| 5 | Favorable (para) | Favorable (meta) | Favorable (meta) | Major Product |

| 6 | Unfavorable | Unfavorable | Unfavorable | Minor or no product |

Table 2: Calculated Gas Phase Acidities (ΔacidG°) for Substituted Benzoic Acids

This table, adapted from computational studies on substituted benzoic acids, illustrates the electronic impact of substituents on the acidity of the carboxylic acid group. While data for the exact target molecule is not present, the trends provide insight into the electronic environment of the carboxyl group. nih.gov

| Compound | Substituent | Position | Calculated ΔacidG° (kcal/mol) |

| Benzoic acid | -H | - | 340.5 |

| 4-Trifluoromethylbenzoic acid | -CF₃ | para | 332.9 |

| 2-Methoxybenzoic acid | -OCH₃ | ortho | 337.5 |

| 4-Methoxybenzoic acid | -OCH₃ | para | 338.9 |

Data is illustrative of substituent effects and not specific to this compound.

The investigation of reaction mechanisms and transition states for a molecule with such a complex interplay of electronic effects as this compound relies heavily on a combination of theoretical predictions and experimental validation. While the general principles of physical organic chemistry allow for robust predictions of reactivity, detailed computational studies are invaluable for quantifying the energetic landscape of its potential reactions and providing a deeper understanding of the transition states involved.

Applications As a Synthetic Intermediate and Chemical Building Block

Precursor in the Synthesis of Advanced Organic Molecules

The reactivity of the carboxylic acid group, combined with the electronic effects of the trifluoromethyl and methoxymethyl substituents on the aromatic ring, makes 2-(methoxymethyl)-4-(trifluoromethyl)benzoic acid a versatile precursor for the construction of more complex molecular architectures.

Building Block for Complex Aromatic Systems

Intermediate in the Formation of Heterocyclic Compounds

The synthesis of heterocyclic compounds is a cornerstone of medicinal and agricultural chemistry. While direct evidence of this compound being used to form specific heterocyclic systems is not extensively documented, related trifluoromethylated benzoic acids are known to be precursors for heterocycles like benzimidazoles and quinolines. The carboxylic acid functionality can be converted to other functional groups, such as amides or ketones, which can then participate in cyclization reactions to form a variety of heterocyclic rings.

Utilization in Agrochemical Synthesis

The most prominent area where derivatives containing the 2-(methoxymethyl)-4-(trifluoromethyl)phenyl moiety appear is in the development of new agrochemical agents. The trifluoromethyl group is a key pharmacophore in many modern pesticides due to its ability to increase lipophilicity and resistance to metabolic degradation.

Precursor for Herbicidal Agents

While direct synthesis of commercial herbicides from this compound is not explicitly detailed in public literature, structurally similar compounds are well-established intermediates. For instance, 2-alkylthio-4-trifluoromethylbenzoic acid derivatives are known precursors for herbicidally active compounds. This suggests that benzoic acids with a trifluoromethyl group at the 4-position are a key structural class in the discovery and development of new herbicides.

Role in Fungicide or Insecticide Development

There is evidence in patent literature of compounds containing the 2,3,5,6-tetrafluoro-4-(methoxymethyl)benzyl moiety being utilized in the synthesis of novel insecticides. Although this is a benzyl (B1604629) alcohol derivative rather than a benzoic acid, it highlights the importance of the methoxymethyl and fluorinated phenyl combination in creating potent insecticidal agents. The development of such compounds often involves the synthesis and modification of related benzoic acid precursors.

Application in Material Science Precursors

The application of this compound in material science is not well-documented in publicly available research. However, aromatic carboxylic acids, in general, can serve as monomers or precursors for the synthesis of specialty polymers, such as polyesters and polyamides. The introduction of fluorine-containing groups like trifluoromethyl can impart unique properties to materials, including thermal stability, chemical resistance, and specific optical properties. Further research would be needed to explore the potential of this specific compound in the development of new materials.

Monomer or Building Block for Polymeric Materials

While specific examples of this compound being used as a monomer in polymerization are not extensively documented in publicly available literature, its chemical structure makes it a plausible candidate for incorporation into polymeric materials. The carboxylic acid functional group allows it to undergo reactions to form polyesters or polyamides.

Fluorinated building blocks, known as polyfluoroarenes, are recognized as versatile components in the synthesis of functional polymers. mdpi.com The inclusion of trifluoromethyl (-CF3) groups in polymer structures is a known strategy for enhancing material properties. Fluorination can lower the Highest Occupied Molecular Orbital (HOMO) energy level and improve intermolecular interactions, which are beneficial for applications in materials science, such as in the development of high-performance polymer solar cells. rsc.org The presence of the -CF3 group on the benzoic acid ring suggests its potential utility in creating specialty polymers where modified electronic properties and chemical stability are desired. nbinno.com

Contribution to Optoelectronic or Specialty Chemical Synthesis

Fluorinated benzoic acids are important intermediates in the synthesis of specialty chemicals, particularly for the pharmaceutical and agrochemical industries. nbinno.comnbinno.com The unique characteristics imparted by fluorine atoms—such as high electronegativity, the ability to increase metabolic stability, and enhanced lipophilicity—make these compounds highly valuable. nbinno.com

The structure of this compound is analogous to scaffolds used in medicinal chemistry. For instance, similar substituted benzamide (B126) derivatives have been investigated as potent and selective inhibitors for protein tyrosine phosphatase 1B (PTP1B), a target for type 2 diabetes treatments. nih.gov Although this specific benzoic acid is not named in that research, it highlights the relevance of its core structure in the synthesis of biologically active molecules. The compound serves as a foundational scaffold that can be modified to create a diverse range of derivatives with tailored pharmacological or material properties. nbinno.comossila.com

Development of Fluorinated Scaffolds for Chemical Probes

The molecule this compound is itself a fluorinated scaffold. Such scaffolds are foundational in the development of advanced chemical compounds, including active pharmaceutical ingredients (APIs) and potentially chemical probes. ossila.com The trifluoromethyl group is a key feature, as the strong carbon-fluorine bond often confers high resistance to metabolic degradation, a desirable trait in drug discovery. nbinno.com

The carboxylic acid group on the molecule provides a convenient attachment point, or "handle," for chemists to link the fluorinated scaffold to other molecular structures through reactions like amidation or esterification. nbinno.comossila.com This allows for the systematic construction of more complex molecules. Fluorinated benzoic acid derivatives are employed in this manner to explore new chemical entities with specific binding affinities and biological activities, which is the fundamental principle behind the design of chemical probes. ossila.com The lipophilicity and binding properties endowed by fluorinated substituents are often leveraged to fine-tune the interaction of a molecule with its biological target. nbinno.comossila.com

Spectroscopic and Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Specific ¹H, ¹³C, and ¹⁹F NMR data for 2-(Methoxymethyl)-4-(trifluoromethyl)benzoic acid are not available in published literature. This type of analysis would be crucial for confirming the molecular structure by identifying the chemical environment of each proton, carbon, and fluorine atom.

Proton (¹H) NMR Chemical Shift Analysis

Experimental ¹H NMR data, which would provide information on the chemical shifts and coupling constants of the aromatic, methoxymethyl, and carboxylic acid protons, could not be found.

Carbon (¹³C) NMR and Quantitative NMR (qNMR) for Purity Assessment

Published ¹³C NMR data, which would identify the chemical shifts of all carbon atoms in the molecule, including the carboxylic acid, aromatic, methoxymethyl, and trifluoromethyl carbons, is unavailable. Similarly, no studies employing qNMR for the purity assessment of this specific compound were identified.

Fluorine (¹⁹F) NMR for Trifluoromethyl Group Analysis

Specific ¹⁹F NMR data for the trifluoromethyl group of this compound is not present in the accessible literature. This technique would be essential for confirming the presence and electronic environment of the -CF₃ group.

Infrared (IR) Spectroscopy for Functional Group Identification

No experimental IR spectrum for this compound has been found in public databases. An IR spectrum would be used to identify characteristic absorption bands for the carboxylic acid O-H and C=O stretches, the C-O-C stretch of the ether, and vibrations associated with the trifluoromethyl group and the substituted benzene (B151609) ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

While the molecular weight is known to be 234.17 g/mol , specific mass spectrometry data, including the molecular ion peak and fragmentation patterns from techniques such as electron ionization (EI) or electrospray ionization (ESI), are not available in the reviewed literature. chemscene.com This information would be vital for confirming the molecular weight and deducing structural fragments of the molecule.

X-ray Crystallography for Solid-State Structural Determination

There are no published reports on the single-crystal X-ray diffraction analysis of this compound. Such an analysis would provide definitive information about its three-dimensional molecular structure, bond lengths, bond angles, and crystal packing in the solid state.

Chromatographic Methods for Purification and Purity Analysis

Chromatographic techniques are indispensable for both the purification of "this compound" from reaction mixtures and the quantitative determination of its purity. The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) is typically dictated by the compound's volatility and thermal stability.

HPLC, particularly in the reverse-phase mode, is a primary method for analyzing and purifying benzoic acid derivatives. For "this compound," a non-polar stationary phase, such as C18 or C8, would be employed in conjunction with a polar mobile phase.

Method development would involve optimizing the mobile phase composition, typically a mixture of an aqueous buffer (like phosphate (B84403) or acetate) and an organic modifier (such as acetonitrile (B52724) or methanol), to achieve adequate retention and resolution from any impurities. The acidic nature of the carboxyl group means that pH control of the mobile phase is critical to ensure a consistent and reproducible chromatographic profile. Detection is commonly achieved using a UV detector, set to a wavelength where the aromatic ring exhibits strong absorbance.

| Parameter | Exemplary Condition for a Related Compound |

|---|---|

| Stationary Phase | C18 Reverse-Phase Column |

| Mobile Phase | Acetonitrile and water with a phosphoric acid modifier |

| Detection | UV-Vis Detector |

| Flow Rate | 1.0 mL/min |

| Temperature | Ambient |

Gas chromatography is another powerful tool for the analysis of volatile compounds. However, due to the low volatility and polar nature of carboxylic acids like "this compound," direct analysis by GC can be challenging. Therefore, a derivatization step is often necessary to convert the carboxylic acid into a more volatile ester, such as a methyl or ethyl ester.

This derivatization, often achieved by reaction with an appropriate alcohol in the presence of an acid catalyst, increases the compound's volatility and improves its chromatographic behavior. The resulting derivative can then be analyzed on a non-polar or medium-polarity capillary column. A Flame Ionization Detector (FID) is commonly used for quantification, while a Mass Spectrometer (MS) detector provides structural information and confirmation of identity.

An illustrative set of potential GC conditions, following a suitable derivatization protocol, is presented below.

| Parameter | Potential Condition (Post-Derivatization) |

|---|---|

| Stationary Phase | 5% Phenyl Polysiloxane |

| Carrier Gas | Helium |

| Injector Temperature | 250 °C |

| Oven Program | Initial temperature of 100 °C, ramped to 280 °C |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

Advanced Spectroscopic Techniques for Detailed Structural Characterization

For an unambiguous confirmation of the molecular structure of "this compound," a combination of advanced spectroscopic techniques is essential.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy would provide information on the number and chemical environment of the hydrogen atoms, including the characteristic signals for the methoxymethyl group, the aromatic protons, and the acidic proton of the carboxyl group. ¹³C NMR would reveal the number of unique carbon atoms in the molecule. Furthermore, ¹⁹F NMR is a crucial technique for compounds containing fluorine, and it would show a characteristic signal for the trifluoromethyl group, providing information about its electronic environment. Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be employed to establish the connectivity between different atoms within the molecule, confirming the substitution pattern on the benzoic acid ring.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to determine the accurate mass of the molecule, which allows for the calculation of its elemental composition. The fragmentation pattern observed in the mass spectrum, often obtained using techniques like electron ionization (EI) or electrospray ionization (ESI), provides valuable information about the different structural motifs within the molecule, further corroborating the proposed structure.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. For "this compound," characteristic absorption bands would be expected for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, the C-O stretches of the ether and carboxylic acid, and the C-F stretches of the trifluoromethyl group.

By employing these chromatographic and spectroscopic techniques in a complementary fashion, researchers can achieve a comprehensive characterization of "this compound," ensuring its structural integrity and purity.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic nature and reactivity of a molecule. For 2-(Methoxymethyl)-4-(trifluoromethyl)benzoic acid, these calculations would elucidate the interplay between the electron-donating methoxymethyl group and the strongly electron-withdrawing trifluoromethyl group.

Density Functional Theory (DFT) Studies of Ground States and Transition States

Density Functional Theory (DFT) is a robust method for determining the optimized geometry and electronic properties of substituted benzoic acids. A typical DFT study using a functional like B3LYP with a basis set such as 6-311++G(d,p) would be employed to find the lowest energy conformation (ground state) of the molecule.

A key structural feature of this compound is the ortho-methoxymethyl group. Due to the "ortho effect," this substituent is expected to cause significant steric hindrance, forcing the carboxylic acid group to twist out of the plane of the benzene (B151609) ring. wikipedia.orgresearchgate.net This twisting disrupts the π-conjugation between the carboxyl group and the aromatic ring. wikipedia.org DFT calculations for similar ortho-substituted benzoic acids have quantified this dihedral angle. mdpi.comresearchgate.net For this compound, the C2-C1-C(O)-O dihedral angle would be a critical parameter to determine.

The trifluoromethyl group at the para position is a strong electron-withdrawing group, which influences the electronic distribution across the aromatic system and the acidity of the carboxylic proton. youtube.com DFT calculations can precisely map the electron density and electrostatic potential, revealing regions of positive and negative charge.

Transition state calculations using DFT could model reaction pathways, for instance, the deprotonation of the carboxylic acid or its esterification. These calculations would identify the energy barriers for such reactions, providing insights into the molecule's kinetic stability and reactivity.

Table 1: Predicted Geometrical Parameters from DFT Calculations (Representative data based on similar structures)

| Parameter | Predicted Value | Influence |

|---|---|---|

| C2-C1-C(O)-O Dihedral Angle | 30° - 50° | Steric hindrance from ortho-methoxymethyl group |

| C-CF3 Bond Length | ~1.35 Å | Strong C-F bonds |

| C=O Bond Length | ~1.21 Å | Standard carboxyl double bond |

Molecular Orbital Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic transitions. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions.

For this compound, the HOMO is expected to be localized primarily on the benzene ring and the oxygen atoms of the carboxyl and methoxy (B1213986) groups, which are the more electron-rich parts of the molecule. nih.gov The LUMO, conversely, would likely be distributed over the carboxylic acid group and the electron-deficient aromatic ring, influenced by the trifluoromethyl substituent. nih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of chemical stability. A large gap suggests high stability and low reactivity, while a small gap indicates a molecule that is more easily polarized and reactive. wikipedia.org The presence of both electron-donating and electron-withdrawing groups on the benzene ring would modulate this gap. DFT calculations provide quantitative values for these orbital energies. researchgate.netresearchgate.net

Table 2: Predicted Frontier Molecular Orbital Energies (Representative data based on DFT calculations of analogous compounds)

| Orbital | Energy (eV) | Characteristics |

|---|---|---|

| HOMO | -6.5 to -7.5 | Localized on the aromatic ring and oxygen atoms |

| LUMO | -1.5 to -2.5 | Distributed over the carboxyl group and aromatic ring |

Conformational Analysis and Energy Landscapes

The presence of two flexible substituents—the methoxymethyl and carboxylic acid groups—makes conformational analysis essential. The rotation around the C(aryl)-C(carboxyl), C(aryl)-C(methoxymethyl), and C-O(ether) bonds leads to various possible conformers.

A potential energy surface (PES) scan, performed using quantum chemical methods, can map the energy changes associated with the rotation of these groups. mdpi.comresearchgate.net For the carboxylic acid group, two primary planar conformations are possible: cis and trans, referring to the orientation of the hydroxyl proton relative to the carbonyl group. In ortho-substituted benzoic acids, steric hindrance often makes the planar conformations high-energy states, leading to a twisted ground state. researchgate.net Similarly, the methoxymethyl group can rotate, and its preferred orientation will be one that minimizes steric clash with the adjacent carboxyl group.

The global minimum on the energy landscape corresponds to the most stable conformer. The energy differences between various conformers and the energy barriers separating them determine the molecule's conformational flexibility at a given temperature.

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts)

Computational methods, particularly DFT, are widely used to predict spectroscopic properties like NMR chemical shifts. nih.govepstem.net The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed for this purpose. epstem.net

Calculations would predict the ¹H, ¹³C, and ¹⁹F NMR spectra. The chemical shift of the carboxylic acid proton would be influenced by the degree of intramolecular hydrogen bonding and the electronic environment. The protons on the benzene ring would show distinct shifts due to the electronic effects of the two different substituents.

The ¹⁹F NMR chemical shift is particularly sensitive to the electronic environment. researchgate.net Computational prediction of the trifluoromethyl group's chemical shift can be a powerful tool for structural confirmation. nih.govrsc.org The accuracy of these predictions is often improved by applying scaling factors derived from comparing calculated and experimental data for a set of similar compounds. nih.gov

Table 3: Predicted ¹³C NMR Chemical Shifts (ppm) (Representative data based on analogous compounds)

| Carbon Atom | Predicted Chemical Shift (ppm) | Rationale |

|---|---|---|

| C-COOH | 168 - 172 | Carboxylic acid carbon |

| C-CF3 | 132 - 136 (quartet) | Carbon attached to a strong withdrawing group |

| C-CH2OCH3 | 138 - 142 | Ortho-substituted carbon |

| COOH | 125 - 130 | Carbonyl carbon |

| Aromatic CH | 115 - 135 | Affected by both substituents |

| CH2 | 70 - 75 | Methylene carbon |

Molecular Dynamics Simulations for Intermolecular Interactions

While quantum mechanics is excellent for studying single molecules, molecular dynamics (MD) simulations are used to explore the behavior of molecules in a condensed phase (e.g., in solution or a crystal). ucl.ac.ukrsc.org

MD simulations of this compound in various solvents could reveal how the molecule interacts with its environment. ucl.ac.uksci-hub.red In nonpolar solvents, benzoic acids tend to form hydrogen-bonded dimers. acs.org MD simulations can predict the stability and geometry of these dimers. In polar or hydrogen-bond-accepting solvents, the solvent molecules would compete for hydrogen bonding with the carboxylic acid group, potentially disrupting dimerization in favor of solute-solvent interactions. ucl.ac.ukacs.org

These simulations provide a dynamic picture of the molecule's solvation shell and can be used to calculate properties like the radial distribution function, which describes the probability of finding a solvent molecule at a certain distance from a solute atom.

Structure-Reactivity Relationship (SRR) Studies

Computational chemistry is a cornerstone of structure-reactivity relationship (SRR) and quantitative structure-activity relationship (QSAR) studies. icm.edu.pl By calculating a variety of molecular descriptors, it is possible to build mathematical models that correlate a molecule's structure with its reactivity or biological activity. mdpi.com

For this compound, relevant descriptors would include:

Electronic Descriptors: Dipole moment, HOMO/LUMO energies, Mulliken charges, and molecular electrostatic potential (MEP). These describe the molecule's polarity and sites susceptible to electrophilic or nucleophilic attack.

Steric Descriptors: Molecular volume, surface area, and specific dihedral angles. These quantify the molecule's size and shape.

Topological Descriptors: Indices that describe the connectivity of atoms within the molecule.

These descriptors can be used to predict properties like acidity (pKa). The ortho-methoxymethyl group, through steric effects, and the para-trifluoromethyl group, through strong inductive electron withdrawal, are both expected to increase the acidity of the benzoic acid compared to the unsubstituted parent molecule. wikipedia.orgyoutube.com Computational models can provide a quantitative prediction of this effect. nih.govnih.gov

Process Development and Scalability Considerations

Optimization of Synthetic Routes for Industrial Production

The transition from laboratory-scale synthesis to industrial production of 2-(Methoxymethyl)-4-(trifluoromethyl)benzoic acid requires a focus on optimizing the synthetic pathway to maximize yield, minimize costs, and ensure safety and sustainability. This optimization process typically involves a detailed examination of reaction conditions and catalyst performance.

The optimization of reaction conditions is a critical step in developing a viable industrial synthesis. This involves systematically screening various parameters to identify the optimal settings for yield, purity, and reaction time. For a multi-step synthesis that could lead to this compound, key reactions might include the introduction of the trifluoromethyl group, the methoxymethylation of a precursor, and the oxidation of a side chain to the carboxylic acid.

A plausible synthetic approach could start from a readily available toluene (B28343) derivative. The introduction of the trifluoromethyl group onto the aromatic ring is a crucial step. While numerous methods for trifluoromethylation exist, for large-scale applications, the selection is often governed by the cost and availability of the trifluoromethyl source. agcchem.comnih.gov Subsequent functionalization to introduce the methoxymethyl and carboxylic acid groups would follow.

Optimization studies would focus on parameters such as temperature, pressure, reaction time, and the stoichiometry of reactants. For instance, in a reaction involving the oxidation of a benzyl (B1604629) group to a carboxylic acid, parameters such as the concentration of the oxidizing agent, temperature, and reaction time would be meticulously optimized to maximize the conversion to benzoic acid while minimizing the formation of byproducts. nih.gov

Below is an interactive data table illustrating a hypothetical reaction condition screening for a key synthetic step.

| Parameter | Range Explored | Optimal Condition | Impact on Yield/Purity |

| Temperature (°C) | 20 - 100 | 80 | Increased reaction rate and yield up to 80°C; side reactions observed at higher temperatures. |

| Pressure (atm) | 1 - 10 | 5 | Higher pressure improved the solubility of gaseous reactants, leading to a modest increase in yield. |

| Reaction Time (h) | 1 - 24 | 12 | Reaction completion observed at 12 hours; longer times did not significantly improve yield. |

| Catalyst Loading (mol%) | 0.1 - 5 | 1 | 1 mol% provided optimal turnover frequency; higher loadings did not justify the increased cost. |

| Solvent | Toluene, Acetonitrile (B52724), DMF | Toluene | Toluene provided the best balance of solubility for reactants and ease of product isolation. |

This table represents a hypothetical optimization scenario for a key reaction in the synthesis of a substituted benzoic acid and is for illustrative purposes.

Catalysis is a cornerstone of modern chemical manufacturing, offering pathways to more efficient and selective reactions. essfeed.com For the synthesis of this compound, several catalytic steps could be envisioned. The introduction of the trifluoromethyl group can be achieved through various catalytic methods, including copper- or palladium-catalyzed reactions. mdpi.compharmtech.com

The choice of catalyst is dictated by several factors, including its activity, selectivity, stability, cost, and ease of separation from the reaction mixture. For industrial applications, heterogeneous catalysts are often preferred as they can be more easily recovered and reused, which is both economically and environmentally advantageous. researchgate.net However, homogeneous catalysts may offer higher activity and selectivity in some cases.

Catalyst engineering can further enhance performance. This may involve modifying the ligand sphere of a metal catalyst to improve its stability and selectivity or developing novel catalyst supports that enhance activity and facilitate recovery. For example, in a cross-coupling reaction to form a C-C bond, the choice of phosphine (B1218219) ligand on a palladium catalyst can dramatically influence the reaction's efficiency. researchgate.net

Large-Scale Synthesis Challenges and Solutions

Scaling up a chemical synthesis from the laboratory to an industrial setting presents a unique set of challenges. agcchem.com These can include issues with heat transfer, mass transfer, reaction kinetics, and product isolation. For fluorinated compounds, there are additional considerations due to the potential hazards associated with fluorine-containing reagents. agcchem.com

One of the primary challenges in large-scale synthesis is managing the heat generated by exothermic reactions. Inadequate heat removal can lead to runaway reactions, posing a significant safety risk. The use of specialized reactors with high surface area-to-volume ratios, such as continuous flow reactors, can mitigate this issue by providing more efficient heat exchange.

Another challenge is ensuring efficient mixing of reactants, especially in multi-phase reaction systems. Poor mixing can lead to localized "hot spots" and the formation of undesirable byproducts. The design of the reactor and the type of agitation are critical factors in achieving good mass transfer.

The handling of potentially hazardous materials, such as corrosive or toxic reagents, requires stringent safety protocols and specialized equipment to protect workers and the environment. archivemarketresearch.com For the synthesis of fluorinated intermediates, this is a particularly important consideration. agcchem.com

Solutions to these challenges often involve a combination of chemical engineering principles and process chemistry expertise. The use of process analytical technology (PAT) can provide real-time monitoring of key reaction parameters, allowing for tighter control and improved safety and efficiency.

Economic and Environmental Impact Assessment of Production Processes

A comprehensive assessment of the economic and environmental impact of a manufacturing process is essential for sustainable chemical production. openpr.comessfeed.com This involves evaluating the entire lifecycle of the process, from raw material sourcing to waste disposal. nih.gov

The economic viability of a process is determined by factors such as the cost of raw materials, energy consumption, capital investment in equipment, and labor costs. essfeed.comimarcgroup.com Process optimization plays a crucial role in minimizing these costs.

The environmental impact is assessed by considering factors such as the generation of waste, the use of hazardous substances, and greenhouse gas emissions. essfeed.com The principles of green chemistry provide a framework for designing more environmentally benign chemical processes. rsc.org

Minimizing waste is a key tenet of green chemistry and sustainable manufacturing. researchgate.netepa.gov Strategies for waste minimization in the synthesis of this compound would focus on maximizing atom economy, reducing the use of auxiliary substances, and recycling byproducts where feasible.

One effective strategy is the use of catalytic reactions, which can reduce the amount of waste generated compared to stoichiometric reactions. essfeed.com The development of one-pot or tandem reactions, where multiple synthetic steps are carried out in a single reactor without isolating intermediates, can also significantly reduce waste and improve efficiency.

The recovery and reuse of valuable materials, such as catalysts and solvents, are also critical for waste minimization. For example, precious metal catalysts can be recovered from reaction mixtures through filtration or other separation techniques and reused in subsequent batches.

Solvents are a major contributor to the environmental footprint of many chemical processes, often accounting for a significant portion of the waste generated. rsc.orgresearchgate.net The selection of an appropriate solvent is therefore a critical consideration in process development.

Ideally, solvents should be non-toxic, non-flammable, and readily biodegradable. Water is an excellent "green" solvent for many reactions, but its use can be limited by the solubility of organic reactants. acs.org Other environmentally friendly solvents include supercritical fluids like carbon dioxide and bio-based solvents. rsc.org

An interactive data table below provides a general comparison of common solvents based on environmental, health, and safety (EHS) considerations.

| Solvent | Boiling Point (°C) | Environmental Impact | Health/Safety Concerns | Recyclability |

| Water | 100 | Low | Low | High |

| Ethanol | 78 | Low | Flammable | High |

| Toluene | 111 | Moderate | Toxic, Flammable | Moderate |

| Dichloromethane | 40 | High | Carcinogen, Volatile | Low |

| Acetonitrile | 82 | Moderate | Toxic, Flammable | Moderate |

| N,N-Dimethylformamide (DMF) | 153 | High | Toxic | Low |

This table provides a generalized EHS comparison of common solvents and is for illustrative purposes.

By carefully considering these process development and scalability factors, the industrial production of this compound can be achieved in a manner that is both economically viable and environmentally sustainable.

Future Research Directions and Emerging Opportunities

Exploration of Novel Synthetic Pathways and Green Chemistry Innovations

While established methods for the synthesis of substituted benzoic acids exist, the development of novel, more sustainable pathways for 2-(Methoxymethyl)-4-(trifluoromethyl)benzoic acid is a key area for future research. Current synthetic strategies often rely on multi-step sequences that may involve harsh reagents and generate significant waste.

Green Chemistry Approaches: